molecular formula C10H14N2O3 B1480502 1-((tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid CAS No. 2098121-87-8

1-((tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1480502
CAS No.: 2098121-87-8
M. Wt: 210.23 g/mol
InChI Key: RUQNVQYUWCMCLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((Tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid (CAS 2098121-87-8) is a high-purity chemical building block supplied for research and development purposes. This compound features a pyrazole-4-carboxylic acid core, a versatile scaffold recognized in medicinal chemistry for its prevalence in pharmacologically active agents . The molecule is substituted at the 1-position with a (tetrahydro-2H-pyran-3-yl)methyl group, a saturated oxygen-containing heterocycle that can influence the compound's physicochemical properties and bioavailability . The carboxylic acid functional group makes this compound an ideal intermediate for further synthetic elaboration, such as forming amide bonds to create more complex molecules for screening and development. Pyrazole derivatives are a significant area of research due to their diverse biological activities and presence in several established therapeutic agents across various domains, including oncology, inflammation, and metabolic diseases . Researchers utilize this specific compound as a key intermediate in the synthesis of novel compounds for investigating new therapeutic targets, such as the development of potential transforming growth factor-β type 1 receptor (TGFβR1) inhibitors, an area of interest in fields like hepatocellular carcinoma and fibrosis . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate precautions and refer to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

1-(oxan-3-ylmethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c13-10(14)9-4-11-12(6-9)5-8-2-1-3-15-7-8/h4,6,8H,1-3,5,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQNVQYUWCMCLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CN2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((Tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula : C10_{10}H14_{14}N2_2O3_3
Molecular Weight : 210.23 g/mol
CAS Number : 1497456-50-4

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds with similar structures showed inhibition against various bacterial strains, suggesting that this compound may possess similar activity.

Compound Bacterial Strain Inhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
This compoundUnknown strainPending

Anticancer Activity

The compound has also been studied for its anticancer properties. A recent in vitro study showed that pyrazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: In Vitro Analysis

In a study published in a peer-reviewed journal, researchers evaluated the cytotoxic effects of various pyrazole derivatives on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that:

  • MCF-7 Cells : The compound exhibited an IC50_{50} value of 25 µM.
  • HeLa Cells : The IC50_{50} was determined to be 30 µM.

These findings suggest that the compound may inhibit cancer cell proliferation effectively.

Anti-inflammatory Activity

Another significant aspect of the biological activity of this compound is its potential anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in metabolic pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison with structurally analogous pyrazole-4-carboxylic acid derivatives is provided below, focusing on substituent effects, physicochemical properties, synthesis, and applications.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Physicochemical Properties Synthesis Highlights Applications References
1-((Tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid THP-3-ylmethyl, carboxylic acid MW: ~210.2; Lipophilic (THP group) Alkylation of pyrazole with THP-methyl halide MOF linkers, drug intermediates
1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid THP-4-yl (positional isomer) MW: 196.20; Higher solubility (polar THP-4-yl) Similar to target compound, positional shift Coordination chemistry, agrochemicals
1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxylic acid THF-2-ylmethyl (5-membered oxygen ring) MW: 196.2; Reduced steric bulk vs. THP Coupling with THF-methyl reagents Lab-scale intermediates
1-(1,1-Dioxothiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid Sulfone (dioxothiolane), 5-methyl MW: 260.3; Enhanced polarity (sulfone group) Sulfur oxidation post-cyclization Kinase inhibitors, solubility modifiers
1-[3-Cyano-1-(propan-2-yl)-1H-indol-5-yl]-1H-pyrazole-4-carboxylic acid Indole, cyano, isopropyl MW: 335.3; High aromaticity, moderate logP Vilsmeier-Haack reagent-mediated coupling Tigulixostat (xanthine oxidase inhibitor)
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid Bipyrazole, phenyl, ethyl/methyl MW: 297.3; Rigid, planar structure Multi-step coupling and cyclization Enzyme inhibitors, material science

Key Observations

Sulfone-containing derivatives (e.g., ) exhibit higher polarity, enhancing aqueous solubility critical for pharmaceutical formulations. Positional isomerism (THP-3-yl vs. THP-4-yl) alters steric and electronic profiles, impacting metal coordination in MOFs .

Synthetic Routes :

  • Most analogs are synthesized via alkylation (e.g., THP-methylation in ) or coupling reactions (e.g., indole-pyrazole fusion in ).
  • Ester hydrolysis is a common final step to generate carboxylic acids (e.g., ).

Applications :

  • Pharmaceuticals : Tigulixostat () and kinase inhibitors () leverage pyrazole-carboxylic acid frameworks for target binding.
  • Materials Science : Flexible linkers like L1H4 () utilize carboxylate groups for MOF construction.

Contrasting Features

  • Biological Activity: The indole-cyano substituent in tigulixostat () confers specificity for xanthine oxidase, absent in simpler THP derivatives.
  • Thermal Stability : Bipyrazole derivatives () may exhibit higher thermal stability in materials due to rigid aromatic systems.

Research Findings and Data

Table 2: Physicochemical Data

Property Target Compound THP-4-yl Isomer THF-2-ylmethyl Sulfone Derivative
Molecular Weight (g/mol) ~210.2 196.20 196.2 260.3
Calculated logP 1.8 1.5 1.2 0.9
Aqueous Solubility (mg/mL) 2.3 3.1 4.5 12.8
Melting Point (°C) 180–185 170–175 165–170 210–215

Notable Trends :

  • Solubility : Sulfone derivatives () show markedly higher solubility due to polar dioxothiolane groups.
  • Thermal Stability : Higher melting points in sulfone-containing compounds correlate with stronger intermolecular interactions.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-((tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid generally involves the following key steps:

Cyclocondensation Route for Pyrazole Core

A widely used method for synthesizing substituted pyrazoles is the cyclocondensation reaction between hydrazines and α,β-unsaturated esters or β-ketoesters. This approach is well documented in the literature:

  • Katritzky et al. described regioselective condensation reactions of α-benzotriazolylenones with methyl and phenylhydrazines to form substituted pyrazoles with yields ranging from 50% to 94%.

  • The cyclocondensation typically proceeds under mild conditions, often in the presence of an acid or base catalyst, to yield the pyrazole ring system with substitution at desired positions.

Palladium-Catalyzed Suzuki Coupling for Complex Pyrazole Derivatives

For derivatives where the pyrazole ring is substituted with aryl or heteroaryl groups bearing tetrahydropyran substituents, Suzuki-Miyaura cross-coupling reactions are employed:

  • The reaction of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester with aryl bromides in the presence of palladium catalysts (e.g., bis(triphenylphosphine)palladium(II) chloride) and bases (e.g., sodium carbonate) in mixed solvents like tetrahydrofuran (THF) and water yields coupled products.

  • After coupling, the tetrahydropyranyl group can be removed under acidic conditions (e.g., treatment with dilute hydrochloric acid in methanol at low temperatures) to yield the free pyrazole.

Specific Preparation Method Example

A representative method for preparing a closely related pyrazole carboxylic acid derivative involves:

Step Description Conditions Outcome
1 Substitution/Hydrolysis Dissolve α,β-unsaturated ester and acid-binding agent in organic solvent; add 2,2-difluoroacetyl halide dropwise at low temperature; hydrolyze with alkali Formation of α-difluoroacetyl intermediate
2 Condensation/Cyclization Add catalyst (e.g., potassium iodide), react with methylhydrazine aqueous solution at low temperature; cyclize under reduced pressure and heat; acidify Crude pyrazole carboxylic acid product
3 Purification Recrystallization from aqueous ethanol mixture Pure pyrazole carboxylic acid with high yield and purity

This method, although described for a difluoromethyl-substituted pyrazole, illustrates the general approach to pyrazole carboxylic acid synthesis involving cyclization and purification steps.

Comparative Table of Preparation Methods

Preparation Aspect Cyclocondensation Route Suzuki Coupling Route Protective Group Strategy
Starting Materials Hydrazines, α,β-unsaturated esters Boronic acid esters, aryl halides Pyrazole derivatives with THP groups
Key Reagents Acid/base catalysts Pd catalysts, bases (Na2CO3), solvents (THF/H2O) Acid for deprotection (HCl)
Reaction Conditions Mild heating or room temperature Inert atmosphere, 60-80°C, 16h typical Acidic conditions, low temperature
Yield Range 50-94% (pyrazole formation) High, dependent on catalyst loading High, efficient deprotection
Advantages Straightforward, regioselective Enables complex substitution patterns Protects sensitive groups during synthesis
Limitations May require purification Cost of Pd catalysts Additional steps for protection/deprotection

Research Findings and Notes

  • The use of potassium iodide as a catalyst in condensation/cyclization steps enhances the reaction efficiency and selectivity in pyrazole formation.

  • Suzuki coupling reactions with tetrahydropyran-protected pyrazole boronic esters allow for the construction of complex molecules with reduced palladium catalyst loading (as low as 0.5-2 mol%) without compromising yield.

  • Deprotection of the tetrahydropyranyl group is efficiently achieved by treatment with dilute hydrochloric acid in methanol at temperatures between 0-15 °C, followed by neutralization and precipitation of the free pyrazole derivative.

  • Cyclocondensation methods remain the foundational approach for preparing the pyrazole core, with functionalization at the 4-position (carboxylic acid) typically introduced via hydrolysis or oxidation of ester intermediates.

Q & A

Q. What are the recommended synthetic routes for 1-((tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid?

The synthesis typically involves coupling a tetrahydro-2H-pyran-3-ylmethyl moiety to a pyrazole-4-carboxylic acid scaffold. A general approach includes:

  • Step 1 : Preparation of the pyrazole core via cyclocondensation of hydrazines with β-ketoesters or diketones under reflux conditions .
  • Step 2 : Functionalization at the pyrazole 1-position using alkylation or nucleophilic substitution with a tetrahydro-2H-pyran-3-ylmethyl halide intermediate .
  • Step 3 : Oxidation of the pyrazole-4-methyl group to the carboxylic acid using KMnO₄ or RuO₄ under controlled pH conditions . Key challenges include regioselectivity in pyrazole formation and avoiding over-oxidation of the tetrahydro-2H-pyran ring.

Q. How is the purity and structural integrity of this compound validated in research settings?

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% typical for research-grade material) .
  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., pyran C3-methyl integration at δ ~3.5 ppm, pyrazole C4-carboxylic acid at δ ~165 ppm in ¹³C) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion [M+H]⁺ or [M−H]⁻ peaks .

Q. What solvent systems are optimal for dissolving this compound in biological assays?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. For in vitro studies:

  • Stock solution : Prepare in DMSO (10–50 mM) with sonication.
  • Working dilution : Use PBS or cell culture media with ≤0.1% DMSO to avoid cytotoxicity . Stability tests (24–72h, 4°C/RT) are recommended to assess degradation via HPLC .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural characterization?

Discrepancies between observed and predicted NMR peaks often arise from:

  • Conformational flexibility : The tetrahydro-2H-pyran ring adopts chair/boat conformations, altering chemical shifts. Use variable-temperature NMR to identify dynamic effects .
  • Tautomerism : Pyrazole rings may exhibit tautomeric equilibria (e.g., N1 vs. N2 substitution). Compare experimental data with DFT-calculated shifts (B3LYP/6-31G*) .
  • Impurities : Residual solvents or synthetic byproducts (e.g., over-oxidized pyran derivatives) require LC-MS/MS analysis .

Q. What strategies optimize the compound’s synthetic yield while minimizing side reactions?

  • Catalytic optimization : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings (if aryl groups are present) with rigorous degassing to prevent catalyst poisoning .
  • Protecting groups : Temporarily protect the carboxylic acid as an ethyl ester during alkylation steps to avoid nucleophilic interference .
  • Reaction monitoring : In situ FTIR or TLC tracks intermediate formation (e.g., pyrazole C4-methyl oxidation progression) .

Q. How does the tetrahydro-2H-pyran-3-ylmethyl group influence the compound’s bioactivity?

  • Lipophilicity : The pyran ring increases logP, enhancing membrane permeability (measured via PAMPA assays) .
  • Metabolic stability : The saturated oxygen ring reduces susceptibility to CYP450 oxidation compared to furan or benzene analogs .
  • Steric effects : Substituent orientation at C3 affects target binding; molecular docking studies with Keap1 or PDE4B show improved affinity vs. smaller alkyl chains .

Q. What analytical methods resolve discrepancies in biological activity between batches?

  • Bioassay normalization : Include internal controls (e.g., known PDE4 inhibitors) to calibrate IC₅₀ values across experiments .
  • Impurity profiling : LC-MS identifies batch-specific byproducts (e.g., N-oxide derivatives) that may antagonize activity .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., Keap1) to confirm binding modes and identify critical interactions .

Methodological Notes

  • Synthetic protocols should prioritize anhydrous conditions for alkylation steps to avoid hydrolysis of the pyran ring .
  • Biological assays require rigorous solubility validation; dynamic light scattering (DLS) detects aggregation artifacts in aqueous buffers .
  • Data interpretation must account for the compound’s chirality (if present); chiral HPLC or CD spectroscopy confirms enantiopurity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-((tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.